
(2-Fluorophenyl)trimethylsilane
概要
説明
(2-Fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13FSi. It is a derivative of phenyltrimethylsilane, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom. This compound is used in various chemical reactions and has applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2-fluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2-Fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation and reduction reactions, although the trimethylsilyl group is generally stable under these conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as alkoxides.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
(2-Fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated aromatic compounds.
Material Science: It is used in the preparation of silicon-containing polymers and materials with unique properties.
Catalysis: The compound can be used as a ligand or a reagent in various catalytic processes.
作用機序
The mechanism of action of (2-Fluorophenyl)trimethylsilane in chemical reactions involves the activation of the trimethylsilyl group, which can be replaced by other functional groups. The fluorine atom on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- **(2-Ch
Phenyltrimethylsilane: Similar structure but without the fluorine atom.
(4-Fluorophenyl)trimethylsilane: Fluorine atom is in the para position instead of the ortho position.
特性
IUPAC Name |
(2-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNGGKVRVPJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





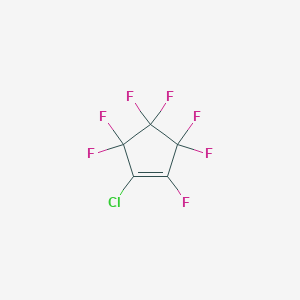
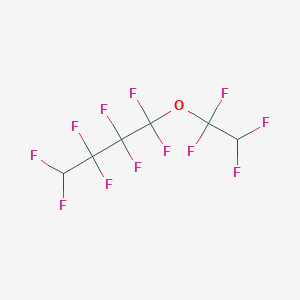
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)

![4-PiperidinaMine, 2-[(4-chlorophenyl)Methyl]-, (2R-trans)-(9CI)](/img/structure/B3040241.png)
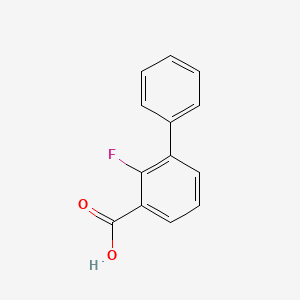
![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)
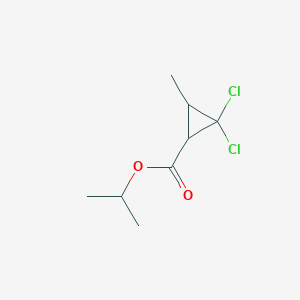
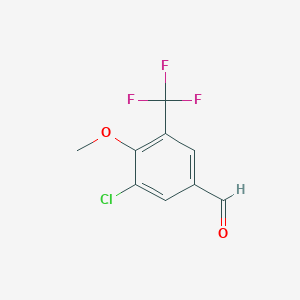
![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)

